molecular formula C18H16BrN3O2 B2512977 (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone CAS No. 1904353-05-4

(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

Cat. No. B2512977
CAS RN: 1904353-05-4
M. Wt: 386.249
InChI Key: XXWUUEVBOMUPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone in the available literature .


Chemical Reactions Analysis

The specific chemical reactions involving (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone are not fully detailed in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

The compound is involved in the synthesis and structural analysis of various heterocyclic derivatives. For instance, research dedicated to the synthesis of novel derivatives demonstrates the compound's utility in creating structures with potential biological activities. One study outlines the synthesis of new cyanopyridine derivatives using a related pyrrolidin-1-yl pyridine substrate, indicating its importance in generating compounds with antimicrobial properties (Bogdanowicz et al., 2013). Another example includes the exploration of compounds with fused pyrrole, indole, oxazole, and imidazole rings, showcasing the diversity of chemical structures that can be synthesized from related substrates (Katritzky et al., 2004).

Biological Activities

Research has also been conducted on the biological activities of compounds synthesized from similar pyrrolidin-1-yl and indol-yl methanone structures. These activities include antimicrobial and antifungal effects, where synthesized compounds exhibit moderate to high efficacy against various bacterial and fungal strains. For example, a study synthesizing derivatives for antimicrobial evaluation found that some compounds displayed significant activity, suggesting potential medical applications (Rusnac et al., 2020).

Chemical Properties and Mechanisms

Further investigations into the chemical properties and mechanisms of action of related compounds have led to the identification of specific structural features conducive to biological activity. This includes the study of organotin(IV) complexes derived from pyrrolidin-1-yl methanone compounds, revealing insights into their antimicrobial potential and suggesting a mechanism through which these compounds interact with biological targets (Singh et al., 2016).

Environmental Impact and Detection

There is also interest in the environmental presence and impact of related new psychoactive substances, with studies developing methodologies for their detection in wastewater. This research is crucial for understanding the environmental distribution and potential ecological effects of these compounds (Borova et al., 2015).

Mechanism of Action

The mechanism of action for (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone are not specified in the available resources .

Future Directions

The potential applications and future directions for (3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone are not detailed in the available resources .

properties

IUPAC Name

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c19-14-3-4-17(21-10-14)24-15-6-8-22(11-15)18(23)13-2-1-12-5-7-20-16(12)9-13/h1-5,7,9-10,15,20H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUUEVBOMUPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-6-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.